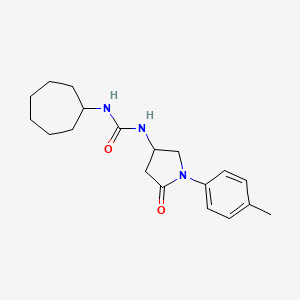

1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Description

1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a urea derivative characterized by a cycloheptyl group attached to the urea nitrogen and a pyrrolidinone ring substituted with a p-tolyl moiety. This compound is structurally distinct due to its combination of a seven-membered cycloheptyl group and a rigid pyrrolidinone scaffold, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

1-cycloheptyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-14-8-10-17(11-9-14)22-13-16(12-18(22)23)21-19(24)20-15-6-4-2-3-5-7-15/h8-11,15-16H,2-7,12-13H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLAEFFVXJNIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available precursors. The synthetic routes often include the formation of the pyrrolidine ring, followed by the introduction of the cycloheptyl and p-tolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly performed using reagents such as lithium aluminum hydride or sodium borohydride, reduction reactions can convert carbonyl groups to alcohols.

Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used, which can be tailored to achieve desired modifications.

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s interactions with biological molecules make it a valuable tool for understanding biochemical pathways and developing new drugs.

Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and neurological disorders.

Industry: The compound’s unique chemical properties make it suitable for use in manufacturing processes and developing new materials.

Mechanism of Action

The mechanism by which 1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. Understanding these mechanisms is crucial for developing new therapeutic applications and optimizing the compound’s efficacy and safety.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural similarities with other urea derivatives bearing variations in substituents on the pyrrolidinone ring or urea nitrogen. Key analogs include:

Key Observations :

- Substituent Impact on Activity : The p-tolyl group (common in all analogs) is associated with lower activity in urea derivatives compared to phenyl analogs. For example, phenyl-substituted urea analogs (e.g., compound 13b) exhibit 76.3% activity, whereas p-tolyl analogs (e.g., 13d) show only 20.1% activity .

- Thiourea vs. Urea : Thiourea analogs with p-tolyl groups (e.g., 14f) also display low activity (19.2%), suggesting that the p-tolyl substituent itself may reduce potency regardless of urea/thiourea backbone differences .

- Steric and Electronic Effects : The cycloheptyl group in the target compound introduces steric bulk, which may hinder binding compared to smaller substituents like pyridin-2-ylmethyl or hydroxypropyl (see molecular weights in the table) .

Data Gaps :

- No direct studies on the cycloheptyl variant; comparisons are extrapolated from structural analogs.

- Physicochemical properties (e.g., solubility, logP) for the target compound remain unreported.

Biological Activity

1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CAS Number: 894017-46-0) is a synthetic organic compound characterized by its unique molecular structure, which includes a cycloheptyl group, a p-tolyl moiety, and a pyrrolidine ring with an oxo functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

- Molecular Formula : C19H27N3O2

- Molecular Weight : 329.444 g/mol

- Structure : The compound features a urea linkage that is critical for its biological activity, allowing for diverse interactions with biological targets.

The biological activity of 1-cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is believed to involve:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing various biochemical pathways.

- Receptor Binding : It may bind to cellular receptors, triggering signaling cascades that lead to therapeutic effects.

Understanding these mechanisms is crucial for optimizing its efficacy in potential therapeutic applications.

Biological Activities

Research indicates that compounds similar to 1-cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea exhibit various biological activities, including:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance:

- Cytotoxicity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia), with IC50 values indicating significant potency against these cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1-Cycloheptyl-3-(5-oxo-p-tolyl)pyrrolidin | MCF-7 | 0.48 | Induces apoptosis |

| Similar Urea Derivative | U-937 | 0.78 | Cell cycle arrest |

Neurological Effects

The compound has also shown promise in neurological applications, potentially acting as a neuroprotective agent:

- Neuroprotection : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in treating neurodegenerative diseases.

Comparative Studies

When compared to similar compounds, 1-cycloheptyl-3-(5-oxo-p-tolyl)pyrrolidin demonstrates unique properties:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-Cycloheptyl Derivative | Cycloheptyl group | Anticancer |

| Pyrrolidine Derivative | Pyrrolidine ring | Neuroprotective |

Case Studies

Recent investigations have highlighted the efficacy of this compound in various experimental models:

- In Vivo Studies : Animal models treated with 1-cycloheptyl derivatives exhibited reduced tumor growth and improved survival rates compared to control groups.

- Mechanistic Insights : Flow cytometry analysis revealed that these compounds can effectively induce cell cycle arrest at the G1 phase and activate apoptotic pathways through caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.